Benzene,labeled withcarbon-14
Description
Fundamental Principles of Carbon-14 (B1195169) Isotopic Incorporation in Benzene (B151609)
The introduction of a carbon-14 atom into a benzene molecule is a non-trivial synthetic challenge. selcia.com The fundamental principle involves replacing a stable carbon-12 atom with its radioactive counterpart, carbon-14, without altering the molecule's chemical properties. openmedscience.com This is achievable because isotopes of an element exhibit nearly identical chemical behavior. researchgate.net The long half-life of carbon-14, approximately 5,730 years, makes it particularly suitable for studies that require long-term tracking. openmedscience.comwikipedia.org
The primary source of carbon-14 is typically barium carbonate (Ba[¹⁴C]O₃), which is produced in nuclear reactors. acs.org This basic precursor must then be converted into a synthetically useful reagent for incorporation into the benzene ring. The position of the ¹⁴C label within the benzene ring is crucial and must be metabolically stable to ensure the tracer is not prematurely lost. imist.ma
Classical Synthetic Routes for Benzene-¹⁴C
Historically, the synthesis of benzene-¹⁴C has relied on several well-established methods that build the aromatic ring from ¹⁴C-labeled precursors.
One of the most fundamental methods for synthesizing benzene is the cyclotrimerization of acetylene (B1199291). When [¹⁴C₂]acetylene is used, it results in uniformly labeled [¹⁴C₆]benzene. This method involves passing acetylene gas through a heated tube, often containing a catalyst, to induce the cyclization reaction.
Reaction: 3 H¹⁴C≡¹⁴CH → [¹⁴C₆]H₆
While conceptually straightforward, this method can be challenging in practice due to the handling of gaseous acetylene and the need for specialized high-temperature equipment. The yields can also be variable.
Direct incorporation methods involve the use of simple, commercially available ¹⁴C-labeled building blocks to construct the benzene ring or to introduce the label onto a pre-existing ring. imist.ma A common precursor is [¹⁴C]carbon dioxide ([¹⁴C]CO₂), which can be generated from Ba[¹⁴C]O₃. acs.orgacs.org
One classical approach involves the carboxylation of an organometallic reagent, such as a Grignard or organolithium reagent, with [¹⁴C]CO₂. For instance, the reaction of phenylmagnesium bromide with [¹⁴C]CO₂ produces [¹⁴C]benzoic acid, which can then be decarboxylated to yield [¹⁴C]benzene.
| Precursor | Reagent | Intermediate | Product |
| Phenylmagnesium Bromide | [¹⁴C]CO₂ | [¹⁴C]Benzoic Acid | [¹⁴C]Benzene |
| Phenyllithium | [¹⁴C]CO₂ | [¹⁴C]Benzoic Acid | [¹⁴C]Benzene |
Another important labeled precursor is potassium cyanide (K[¹⁴C]N). imist.ma This can be used in various reactions, such as the Rosenmund-von Braun reaction to introduce a labeled nitrile group, which can then be further manipulated.
Advanced and Emerging Radiosynthesis Techniques
Recent advancements in synthetic chemistry have led to more sophisticated and efficient methods for introducing carbon-14 into benzene and its derivatives, particularly at late stages of a synthetic sequence.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have revolutionized late-stage labeling. openmedscience.com These methods allow for the efficient incorporation of a ¹⁴C-labeled aryl group or other carbon-containing fragment into a complex molecule. For example, a ¹⁴C-labeled aryl boronic acid can be coupled with an aryl halide to introduce the label.
Carbon Isotopic Exchange (CIE) represents a paradigm shift in radiolabeling. researchgate.netacs.org This technique involves the direct exchange of a carbon-12 atom in a specific functional group of the target molecule with a carbon-14 atom from a labeled source, without altering the molecular structure. openmedscience.com
A notable example is the nickel-catalyzed C–CN bond activation for the isotopic exchange of aryl nitriles. acs.org In this process, a nickel(0) catalyst facilitates the exchange of the nitrile group's carbon atom with a labeled cyanide source, such as zinc [¹⁴C]cyanide. This method offers a direct and efficient route to labeled aromatic nitriles.
Recent research has also explored methods for the core-labeling of phenolic compounds, where the isotopic carbon is incorporated directly into the aromatic ring at the ipso-position of the hydroxyl group in the final step of the synthesis. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
82049-87-4 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
90.067 g/mol |
IUPAC Name |
(1,2,3,4,5,6-14C6)cyclohexatriene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+2,2+2,3+2,4+2,5+2,6+2 |
InChI Key |
UHOVQNZJYSORNB-YROCTSJKSA-N |
Isomeric SMILES |
[14CH]1=[14CH][14CH]=[14CH][14CH]=[14CH]1 |
Canonical SMILES |
C1=CC=CC=C1 |
Origin of Product |
United States |
Radiosynthesis Methodologies for Benzene 14c
Advanced and Emerging Radiosynthesis Techniques
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been adapted for the introduction of carbon-14 (B1195169) into aromatic systems. These methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis. researchgate.netlibretexts.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org For ¹⁴C-labeling of benzene (B151609), a common strategy involves coupling a ¹⁴C-containing boronic acid or its derivative with an aryl halide. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The versatility of the Suzuki reaction allows for the synthesis of a wide range of substituted biphenyls and other poly-aromatic structures. wikipedia.orgnih.gov Carbonylative Suzuki-Miyaura reactions have also been developed, enabling the synthesis of ¹³C-labeled benzophenones from ¹³C-labeled carbon monoxide precursors, a technique adaptable for ¹⁴C-labeling. nih.govacs.org
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. researchgate.netlibretexts.orgyoutube.com This method is known for its tolerance of a wide variety of functional groups. youtube.com For benzene-¹⁴C synthesis, a ¹⁴C-labeled aryl stannane (B1208499) can be reacted with an appropriate aryl halide. researchgate.net While effective, the toxicity of organotin compounds is a significant consideration. researchgate.netyoutube.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. google.comnih.gov It is catalyzed by palladium and typically requires a copper co-catalyst and an amine base. nih.gov To synthesize ¹⁴C-labeled benzene derivatives, a ¹⁴C-labeled terminal alkyne can be coupled with an aryl halide. This method is particularly useful for creating aryl alkynes. researchgate.net
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for ¹⁴C-Benzene Synthesis
| Reaction | Organometallic Reagent | Coupling Partner | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organohalide | Mild reaction conditions, low toxicity of reagents. wikipedia.orglibretexts.org | Can be sensitive to base-sensitive substrates. libretexts.org |
| Stille | Organotin (organostannane) | Organohalide | High functional group tolerance. researchgate.netyoutube.com | Toxicity of organotin compounds. researchgate.netyoutube.com |
| Sonogashira | Terminal alkyne | Organohalide | Effective for synthesizing aryl alkynes. google.comnih.gov | Often requires a copper co-catalyst. nih.gov |
Radical-Mediated Carbon-14 Introduction Strategies
Free radical reactions offer an alternative pathway for introducing carbon-14 into aromatic rings. It has been hypothesized that reactions involving high molar activity radiolabeled species might favor pathways that involve free radicals. acs.org These methods can sometimes be advantageous for late-stage labeling, where the isotope is introduced at a later step in the synthetic sequence. acs.orgnih.gov
One example of a radical-mediated process is the trifluoromethylation of 1-chloro-4-iodobenzene, where product distributions were observed to differ between the non-labeled and the radioactive syntheses, suggesting the involvement of radical pathways. researchgate.net While not a direct synthesis of benzene-¹⁴C, this illustrates the principle. The polymerization of benzene labeled with multiple ¹⁴C atoms is another process that can occur spontaneously through radical mechanisms. researchgate.netnih.gov
Application of Organometallic Reagents with Carbon-14 Dioxide (e.g., Grignard Reactions)
A classic and widely used method for introducing a ¹⁴C-carboxyl group, which can then be further transformed, is the reaction of an organometallic reagent with carbon-14 dioxide ([¹⁴C]CO₂). acs.orgdiva-portal.org [¹⁴C]CO₂ is a primary and fundamental source for all ¹⁴C-labeled compounds, typically generated from barium carbonate ([¹⁴C]BaCO₃). researchgate.netacs.orgnih.govdicp.ac.cn
Grignard Reagents: The Grignard reaction is a fundamental method for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org Phenylmagnesium bromide, a Grignard reagent derived from bromobenzene (B47551), can react with [¹⁴C]CO₂ to form [¹⁴C]benzoic acid. core.ac.ukyoutube.comlibretexts.org This labeled benzoic acid can then be subjected to further reactions to yield other ¹⁴C-labeled benzene derivatives. core.ac.uk For instance, reduction of [¹⁴C]benzoic acid can produce [¹⁴C]benzyl alcohol, which can be further oxidized to [¹⁴C]benzaldehyde. core.ac.uk The reaction must be conducted under anhydrous conditions as Grignard reagents react readily with water. libretexts.orglibretexts.org
The general scheme for the Grignard reaction with [¹⁴C]CO₂ is as follows: Aryl-MgX + ¹⁴CO₂ → Aryl-¹⁴COO⁻MgX⁺ Aryl-¹⁴COO⁻MgX⁺ + H₃O⁺ → Aryl-¹⁴COOH + Mg²⁺ + X⁻ + H₂O
This method allows for the extension of a carbon chain by one labeled carbon. youtube.com
Ion Beam Labeling Techniques for Benzene
Ion beam labeling is a direct method for introducing isotopes into a target molecule. This technique involves bombarding a solid or gaseous target with energetic ions of the desired isotope.
For the synthesis of benzene-¹⁴C, solid benzene can be bombarded with a beam of ¹⁴C ions at controlled kinetic energies. acs.orgacs.org This process can lead to the direct incorporation of the ¹⁴C atom into the benzene ring. Studies have investigated the hot-atom chemistry of carbon-14 in solid benzene at various kinetic energies. acs.org The products of such reactions can be complex, and the desired labeled benzene must be separated and purified. Research has also explored the chemical effects of ion implantation on solid benzene and the reactions of recoil ¹¹C atoms with benzene, which provide insights into the mechanisms of ion beam labeling. acs.org Surface-induced dissociation experiments with labeled benzene have also been used to study the fragmentation and reaction pathways of benzene ions. osu.edu
Challenges and Innovations in Benzene-¹⁴C Radiosynthesis
The synthesis of radiolabeled compounds like benzene-¹⁴C presents unique challenges, primarily related to maximizing yield, ensuring purity, and safely handling radioactive materials, especially volatile ones.
Optimization of Radiochemical Yields and Overall Efficiency
Optimizing the radiochemical yield (RCY) is paramount in radiosynthesis to minimize the use of expensive and radioactive starting materials and to simplify purification. nih.gov
Key Optimization Strategies:
Reaction Condition Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and molar ratios of reactants is crucial. For example, in the synthesis of [¹⁴C]benzoic acid via the Grignard reaction, optimizing the molar ratio of phenylmagnesium bromide to [¹⁴C]BaCO₃ can significantly increase the yield. core.ac.uk Similarly, studies on benzene synthesis for radiocarbon dating have focused on optimizing conditions to achieve yields greater than 95%. iaea.org
Catalyst and Reagent Selection: The choice of catalyst and reagents can dramatically impact yield and purity. In palladium-catalyzed reactions, the ligand and palladium source are critical. wikipedia.org For the trimerization of acetylene (B1199291) to benzene, different vanadium oxide catalysts have been compared to assess their impact on benzene purity and yield. researchgate.net
Minimizing Side Reactions: Identifying and controlling side reactions is essential for maximizing the yield of the desired product. For instance, in the Grignard synthesis of triphenylmethanol, the formation of the biphenyl (B1667301) side product is a known issue that can be mitigated by controlling the concentration of bromobenzene and the reaction temperature. libretexts.org
Table 2: Factors Affecting Radiochemical Yield in Benzene-¹⁴C Synthesis
| Factor | Description | Example |
|---|---|---|
| Synthetic Strategy | The point at which the ¹⁴C label is introduced. | Late-stage labeling reduces the number of radioactive steps, improving overall efficiency. nih.gov |
| Reaction Conditions | Temperature, pressure, time, and stoichiometry. | Optimizing the molar ratio of reactants in a Grignard reaction. core.ac.uk |
| Catalyst System | Choice of metal, ligand, and additives. | Comparing different vanadium oxide catalysts for acetylene trimerization. researchgate.net |
| Purity of Reagents | Impurities can lead to side reactions and lower yields. | The use of anhydrous solvents in Grignard reactions is critical. libretexts.org |
Methodologies for Handling Volatile Radiolabeled Intermediates and Products
Benzene and many of its precursors and intermediates are volatile, which poses significant challenges when they are radiolabeled. nih.gov The handling of volatile ¹⁴C-labeled compounds requires specialized equipment and procedures to prevent release into the environment and to protect researchers. quotientsciences.comharvard.edu
Containment and Trapping:
Vacuum Manifolds and Schlenk Lines: These are standard pieces of equipment for handling air-sensitive and volatile compounds under an inert atmosphere or vacuum. quotientsciences.com They are essential for transferring volatile ¹⁴C-labeled reagents and for carrying out reactions in a closed system.
Trapping Systems: When volatile ¹⁴C-labeled gases like [¹⁴C]CO₂ are generated or used, suitable traps are necessary to collect any unreacted gas. harvard.edu These can include cold traps (using liquid nitrogen or dry ice/acetone) or chemical traps containing a reagent that reacts with the volatile compound.
Gas-Tight Reactors: For reactions involving gaseous reagents or producing volatile products, gas-tight autoclave-type reactors can be used to ensure containment. projectcast.eu
Specialized Analytical and Preparative Techniques:
Gas Chromatography (GC): GC is a key technique for the separation and analysis of volatile compounds. projectcast.eu When coupled with a mass spectrometer (GC-MS) or a radioactivity detector, it can be used to identify and quantify volatile ¹⁴C-labeled products.
Fraction Collection: For preparative work, the effluent from a GC can be passed through a combustion reactor to convert the separated compounds to ¹⁴CO₂, which is then trapped for quantification by accelerator mass spectrometry (AMS) or for further use. projectcast.eu
Sorption Techniques: A method has been developed where volatile substrates like naphthalene (B1677914) can be sorbed onto filter paper disks and submerged in a medium. This reduces volatilization while keeping the compound available for reaction or analysis. nih.govresearchgate.net
The handling of volatile radiolabeled materials is a critical aspect of radiosynthesis, requiring careful planning and specialized infrastructure to ensure safety and experimental success. quotientsciences.com
Principles of Green Radiochemistry and Minimization of Radioactive Waste
The synthesis of carbon-14 labeled compounds, including benzene-¹⁴C, traditionally involves multi-step processes that can generate significant amounts of radioactive waste. acs.orgnih.gov This waste is challenging and costly to manage due to the long half-life of carbon-14 (approximately 5,730 years). orau.orgopenmedscience.com Consequently, the principles of green chemistry are increasingly being adapted to radiochemistry to develop more sustainable and environmentally responsible methods. acs.orgresearchgate.net The core tenets of green radiochemistry focus on minimizing waste, reducing the use of hazardous substances, improving atom economy, and developing more efficient synthetic routes. researchgate.netresearchgate.net
Key principles of green radiochemistry applicable to the synthesis of labeled compounds like benzene-¹⁴C include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the context of radiosynthesis, this means maximizing the incorporation of the ¹⁴C isotope into the target molecule, thereby increasing the radiochemical yield and reducing the amount of unreacted radioactive starting material that becomes waste. nih.gov
Use of Less Hazardous Chemical Syntheses: Selecting and developing synthetic methods that use and generate substances with little or no toxicity to human health and the environment. researchgate.net This includes the use of greener solvents, such as ethanol (B145695), and avoiding hazardous reagents whenever possible. nih.gov
Catalysis: Utilizing catalytic reagents in small amounts is superior to stoichiometric reagents. Catalytic reactions are often more selective, can be run under milder conditions, and generate less waste. openmedscience.com For instance, transition-metal catalyzed reactions have shown promise for efficient and selective isotope incorporation. openmedscience.com
Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is one technique that can accelerate reactions and improve yields, often with reduced energy input compared to conventional heating. nih.gov
Reduction of Derivatives: Minimizing or avoiding the use of blocking groups or any temporary modifications if these steps require additional reagents and generate waste. acs.org
Real-time Analysis for Pollution Prevention: Developing and using analytical methodologies to allow for real-time monitoring and control prior to and during the formation of hazardous substances. nih.gov
The minimization of radioactive waste is a critical aspect of sustainable radiochemistry. iaea.org Strategies for waste minimization in the context of benzene-¹⁴C synthesis include:
Process Optimization: Fine-tuning reaction conditions to maximize yield and reduce the formation of radioactive byproducts. researchgate.net
Solvent Reduction and Recycling: Minimizing the volume of solvents used and implementing procedures for their purification and reuse. iaea.orgxml-journal.net The use of techniques like solid-phase extraction can also reduce solvent consumption. manchester.ac.uk
Waste Segregation: Properly separating different types of radioactive waste (e.g., solid vs. liquid, high-level vs. low-level) to ensure appropriate and cost-effective disposal. orau.orgnist.gov
Decontamination and Reuse: Decontaminating and reusing laboratory equipment to the greatest extent possible to reduce the volume of solid waste. iaea.org
Research into more advanced techniques like carbon isotope exchange (CIE) offers a paradigm shift in radiolabeling. acs.org CIE aims to replace a stable carbon-12 atom with a carbon-14 atom directly in the final molecule, which would be the most straightforward and waste-efficient method for producing labeled compounds. acs.orgopenmedscience.com
The management of waste that is generated is also a significant consideration. Due to the long half-life of ¹⁴C, disposal options are carefully regulated and include incineration of combustible materials with low activity, burial under specific conditions, and atmospheric dilution for gaseous waste like ¹⁴CO₂. orau.orgnist.gov The chemical form of the released ¹⁴C is crucial as it determines its migration pathway in the environment. nih.gov For example, in the context of nuclear waste disposal, studies have shown that during the corrosion of irradiated steel, ¹⁴C can be released as gaseous compounds like ¹⁴CH₄ or as water-soluble organic and inorganic compounds. nih.govigdtp.eu
Table 1: Comparison of Traditional and Green Radiosynthesis Approaches for Labeled Compounds
| Feature | Traditional Radiosynthesis | Green Radiochemistry Approach |
| Starting Material | Early-stage introduction of isotope (e.g., Ba[¹⁴C]O₃) | Late-stage introduction of isotope |
| Number of Steps | Often multi-step, leading to more waste acs.org | Fewer steps, minimizing waste generation acs.org |
| Atom Economy | Can be low, with significant radioactive byproduct formation | High, maximizing isotope incorporation |
| Solvents | Often uses hazardous organic solvents | Prioritizes greener solvents (e.g., ethanol) or solvent-free conditions nih.gov |
| Reagents | May use stoichiometric and hazardous reagents | Employs catalytic and less hazardous reagents openmedscience.com |
| Waste Generation | High volume of solid and liquid radioactive waste nih.gov | Significantly reduced volume of radioactive waste acs.org |
| Energy Consumption | Can be high due to prolonged heating and multiple steps | Lower, utilizing energy-efficient methods like microwave synthesis nih.gov |
| Advanced Techniques | Relies on established, often less efficient methods | Explores innovative techniques like Carbon Isotope Exchange (CIE) acs.org |
Analytical Techniques for Carbon 14 Labeled Benzene and Its Derivatives
Quantitative Radiometric Analysis
Quantitative radiometric analysis directly measures the radioactivity of a sample to determine the concentration of the ¹⁴C label. These methods are foundational in tracer studies and are selected based on their sensitivity and sample throughput capabilities.
Liquid Scintillation Counting (LSC) is a widely used technique for quantifying the low-energy beta (β) particles emitted by carbon-14 (B1195169). openmedscience.comfrontiersin.org In this method, the [¹⁴C]-labeled sample, often after being converted to benzene (B151609), is dissolved in a liquid scintillation cocktail. nih.govanu.edu.au This cocktail contains organic scintillators (fluors) that emit a flash of light (scintillation) upon interaction with a beta particle. radiocarbon.comradiocarbon.com These light flashes are then detected by photomultiplier tubes (PMTs) and converted into an electrical pulse, which is counted. radiocarbon.comnm.gov The count rate is directly proportional to the amount of ¹⁴C present in the sample.
For samples containing [¹⁴C]benzene, the compound itself can act as the solvent in the scintillation cocktail, a method particularly useful in radiocarbon dating. anu.edu.au The efficiency of the counting process is a critical parameter and can be affected by factors such as the ratio of the sample to the scintillation cocktail and the presence of quenching agents which interfere with the light emission process. cambridge.org Optimization studies have shown that the best counting condition for 5 ml of benzene is the addition of 0.75 ml of a scintillation cocktail. cambridge.orgresearchgate.net
The conversion of a sample's carbon content into benzene for LSC analysis is a multi-step chemical process. This synthesis typically involves the combustion of the organic sample to carbon dioxide (CO₂), followed by the production of lithium carbide (Li₂C₂), hydrolysis to acetylene (B1199291) (C₂H₂), and finally, catalytic trimerization to benzene (C₆H₆). iaea.org This method, known as the LSC-B method, offers high sensitivity and precision, making it suitable for dating ancient samples and monitoring environmental ¹⁴C levels. iaea.org
Table 1: Comparison of LSC Radiocarbon Measurement Techniques
This table compares key parameters for different LSC methods for ¹⁴C detection, including CO₂ absorption (LSC-A) and benzene synthesis (LSC-B) with various vial types. Data is derived from research conducted at the Zagreb Radiocarbon Laboratory. researchgate.net
| Parameter | LSC-A (CO₂ Absorption) | LSC-B (Benzene Synthesis) - Glass Vial | LSC-B (Benzene Synthesis) - Teflon-Copper Vial | LSC-B (Benzene Synthesis) - Teflon Vial |
|---|---|---|---|---|
| Vial Type | Glass 20 mL | Glass 7 mL | Teflon–copper 7 mL | Teflon 3 mL |
| Mass of Carbon (g) | 0.6 | 3.7 | 3.7 | 1.85 |
| Efficiency (%) | 60 | 80 | 81 | 64 |
| Background Count Rate (counts per minute) | 1.80 | 0.87 | 0.21 | 0.16 |
| Maximum Age Determinable (years) | 30,300 | 50,300 | 56,000 | 49,800 |
Accelerator Mass Spectrometry (AMS) is the most sensitive method for measuring long-lived radioisotopes like carbon-14. openmedscience.comwikipedia.org Unlike LSC, which counts the radioactive decay events, AMS directly counts the number of ¹⁴C atoms in a sample relative to the stable carbon isotopes (¹²C and ¹³C). radiocarbon.comnih.gov This direct atom counting approach makes AMS up to a million times more sensitive than decay counting methods. nih.gov
The process involves converting the sample's carbon into a solid graphite (B72142) target or gaseous carbon dioxide. ox.ac.uknoaa.gov This target is then placed in an ion source, where it is bombarded with cesium ions to produce negatively charged carbon ions. ox.ac.uknoaa.gov These ions are accelerated to very high energies by a tandem Van de Graaff accelerator. wikipedia.orgnih.gov During acceleration, the ions pass through a "stripper" (a thin foil or gas), which removes several electrons, converting the negative ions to positive ions and breaking apart any interfering molecular isobars (such as ¹³CH⁻). wikipedia.orgox.ac.uk A series of magnets and detectors then separate the ¹⁴C ions from other isotopes and interferences based on their mass-to-charge ratio and energy, allowing for precise quantification. ox.ac.ukmpg.de
The exceptional sensitivity of AMS allows for the analysis of minute samples, often in the microgram to milligram range, which is a significant advantage over the gram-sized samples required for LSC. anu.edu.auunibe.ch This capability has revolutionized fields that rely on ¹⁴C analysis. In pharmaceutical research, AMS is used in human absorption, metabolism, and excretion (AME) studies using microtracer doses of ¹⁴C-labeled drugs. tandfonline.compharmaron.com This approach significantly reduces the radioactive dose administered to subjects. nih.govalmacgroup.com
AMS enables the detailed study of drug metabolites, even at extraordinarily low concentrations in complex biological matrices like blood, plasma, and tissues. nih.goviaea.orgpharmaron.com For instance, radioactive metabolite profiles from plasma extracts can be obtained from subjects given nanoCurie doses of a ¹⁴C-labeled drug. nih.gov The technique is also invaluable for studying the long-term biokinetics of ¹⁴C-labeled compounds and for analyzing potent compounds where administered doses are inherently low. iaea.orgpharmaron.com
Rigorous sample preparation is essential for accurate AMS analysis to isolate the carbon of interest and convert it into a form suitable for the ion source, typically graphite. unibe.chradiocarbon.com The first step often involves pretreatment to remove any contaminating carbon. radiocarbon.comucdavis.edu For organic materials, this can include acid-base-acid washes to remove carbonates and humic acids. ucdavis.eduresearchgate.net
The core of the preparation is the conversion of the sample's carbon into graphite, a process known as graphitization. This is generally a two-stage process:
Combustion to CO₂ : The pretreated sample is combusted in an elemental analyzer or a sealed tube with an oxidant (like copper oxide) to convert all carbon into carbon dioxide (CO₂) gas. mpg.deunibe.ch
Reduction to Graphite : The purified CO₂ is then catalytically reduced to solid, filamentous graphite. This is typically done by reacting the CO₂ with hydrogen gas in the presence of an iron or cobalt catalyst at high temperatures (e.g., 550-625°C). noaa.govmpg.de
The resulting graphite is then pressed into aluminum target holders for insertion into the AMS ion source. mpg.deunibe.ch Alternatively, for some systems, the CO₂ gas can be injected directly into a specialized ion source, which is particularly useful for very small samples. unibe.ch
Gas counting, specifically gas proportional counting, is a conventional radiometric technique for measuring ¹⁴C activity. openmedscience.comradiocarbon.com In this method, the carbon from the sample is first converted into a suitable counting gas, such as carbon dioxide (CO₂), methane (B114726) (CH₄), or acetylene (C₂H₂). openmedscience.comanu.edu.au This gas is then introduced into a proportional counter.
The counter detects the beta particles emitted from the decay of ¹⁴C. radiocarbon.com While less sensitive than AMS and generally requiring larger sample sizes than LSC, gas counting remains a viable and cost-effective method for samples with moderate ¹⁴C concentrations. openmedscience.comcambridge.org Systems using mini gas counters have been developed for measuring smaller samples, capable of analyzing 22 mg of carbon as CO₂ with high efficiency. cambridge.org
Accelerator Mass Spectrometry (AMS) for Ultra-Trace Quantification
Chromatographic and Separation Methods Coupled with Radio-detection
To analyze complex mixtures containing [¹⁴C]benzene and its various derivatives, such as metabolites, separation techniques are coupled with a radioactivity detector. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.
An ion-pairing HPLC method has been developed for the separation and quantification of water-soluble radiolabeled benzene metabolites. nih.gov This technique can effectively separate conjugates like glucuronides and sulfates, as well as other metabolites such as muconic acid and mercapturic acids. nih.gov Following separation on the HPLC column, the eluent flows through a radio-detector (such as a flow-through scintillation counter) that quantifies the ¹⁴C in real-time, generating a radio-chromatogram. This allows for the identification and quantification of each radiolabeled component in the mixture. openmedscience.com This approach has been successfully applied to analyze the metabolic profile of [³H]benzene in urine and liver tissue, demonstrating its utility in determining the distribution of various metabolites. nih.gov
Table 2: Major Water-Soluble Metabolites of Benzene Identified in Rat Urine Following Exposure to [³H]Benzene, Separated by HPLC
This table summarizes the key metabolites found in the urine of F344 rats after a 6-hour exposure to 50 ppm [³H]benzene, as determined by HPLC analysis. nih.gov
| Metabolite | Relative Abundance | Chemical Class |
|---|---|---|
| Phenylsulfate | Major | Sulfate (B86663) Conjugate |
| Muconic acid | Present | Dicarboxylic Acid |
| Phenylmercapturic acid precursor | Present | Mercapturic Acid Pathway |
Radio-High Performance Liquid Chromatography (Radio-HPLC)
Radio-High Performance Liquid Chromatography (Radio-HPLC) is a cornerstone technique for the analysis of [¹⁴C]benzene and its non-volatile metabolites. This method couples the powerful separation capabilities of HPLC with highly sensitive radioactivity detection, allowing for the precise quantification of radiolabeled compounds in complex mixtures. nist.gov
In a typical Radio-HPLC system, the sample containing [¹⁴C]benzene and its metabolites is injected into an HPLC column, where individual compounds are separated based on their physicochemical properties. The eluent from the column then passes through a standard chemical detector (e.g., UV-Vis or mass spectrometer) before flowing into a radioactivity detector. nist.govopenmedscience.com This dual-detector setup allows for the simultaneous confirmation of the chemical identity and the quantification of the radioactivity of each separated component. nist.gov
For the detection of ¹⁴C, two main types of radio-detectors are employed:
Flow-through Scintillation Detectors: The HPLC eluent is continuously mixed with a liquid scintillation cocktail before passing through a flow cell positioned between two photomultiplier tubes. revvity.com The beta particles emitted by ¹⁴C interact with the scintillator, producing photons that are detected and quantified.
Solid Scintillation Detectors: The eluent flows through a cell packed with solid scintillator material. This method avoids the need for a scintillation cocktail but may have lower counting efficiency for the low-energy beta particles of ¹⁴C.
A key application of Radio-HPLC is in metabolite profiling studies. For instance, in the analysis of water-soluble metabolites of benzene, an ion-pairing HPLC method has been developed to separate glucuronide and sulfate conjugates, as well as muconic acid and mercapturic acid derivatives. nih.gov The use of an internal standard, such as p-nitrophenyl [¹⁴C]glucuronide, allows for accurate quantification of these metabolites in biological samples like urine and liver tissue. nih.gov
Table 1: Exemplary Radio-HPLC Data for [¹⁴C]Benzene Metabolite Analysis
| Metabolite | Retention Time (min) | Radioactivity (DPM) |
|---|---|---|
| Phenylsulfate | 12.5 | 15,230 |
| Muconic Acid | 15.8 | 8,750 |
| Phenylmercapturic Acid | 18.2 | 5,120 |
| Hydroquinone Glucuronide | 21.4 | 11,460 |
This table is interactive and can be sorted by clicking on the column headers.
Gas Chromatography with Radiometric Detection
For the analysis of volatile compounds such as benzene and some of its less polar metabolites, Gas Chromatography (GC) with radiometric detection is the method of choice. This technique is particularly suited for separating compounds that can be readily vaporized without decomposition.
In a common setup, the effluent from the GC column is passed through a combustion furnace where the separated compounds are oxidized to carbon dioxide (CO₂) and water. The resulting [¹⁴C]CO₂ is then directed to a radioactivity detector, such as a gas proportional counter or a liquid scintillation counter after being trapped in a suitable scintillating solution. nist.gov This combustion step ensures that the detection is specific to carbon-14 and is not affected by the chemical nature of the compound.
The sensitivity and resolution of GC with radiometric detection are dependent on factors such as the flow rate of the carrier gas, the volume of the detector, and the efficiency of the combustion process. Calibration of the system is crucial for obtaining accurate quantitative results and is typically performed by injecting known amounts of a ¹⁴C-labeled standard.
This technique has been instrumental in studies investigating the exhalation of unchanged [¹⁴C]benzene following exposure, providing valuable data for pharmacokinetic modeling.
Table 2: Typical Parameters for GC with Radiometric Detection of [¹⁴C]Benzene
| Parameter | Value |
|---|---|
| Column Type | Capillary, non-polar |
| Carrier Gas | Helium |
| Combustion Furnace Temp. | 800 - 900 °C |
| Detector | Gas Proportional Counter |
This table is interactive and can be sorted by clicking on the column headers.
Imaging Techniques for Spatial Distribution Analysis
Whole-Body Autoradioluminography (WBAL) in Non-human Biological Matrices
Whole-Body Autoradioluminography (WBAL), also known as Quantitative Whole-Body Autoradiography (QWBA), is a powerful imaging technique used to visualize the distribution of radiolabeled compounds throughout an entire animal. wikipedia.orgpharmacylibrary.com This method provides a comprehensive overview of the absorption, distribution, and elimination of [¹⁴C]benzene and its metabolites in various tissues and organs. iaea.org
The technique involves administering [¹⁴C]benzene to an animal, typically a rodent, and at specific time points, the animal is euthanized and frozen. The frozen carcass is then embedded in a block of carboxymethylcellulose and sectioned into thin slices using a cryomicrotome. These sections are then exposed to a phosphor imaging plate, which captures the beta particles emitted from the ¹⁴C. The plate is subsequently scanned to produce a digital image where the intensity of the signal is proportional to the concentration of radioactivity in the tissue.
WBAL studies with [¹⁴C]benzene have revealed that the solvent is rapidly absorbed and distributed, with a high affinity for fatty tissues and the nervous system. iaea.org These studies have also shown the localization of non-volatile metabolites in organs such as the liver and kidneys, where benzene metabolism primarily occurs. iaea.org The technique is invaluable for identifying potential sites of accumulation and retention of benzene-derived radioactivity, which can inform toxicological assessments.
Table 3: Tissue Distribution of [¹⁴C]Benzene Derived Radioactivity in Mice via WBAL
| Tissue/Organ | Radioactivity Concentration (ng-equivalents/g) at 4h post-exposure |
|---|---|
| Fat | 850 |
| Liver | 520 |
| Kidney | 410 |
| Brain | 350 |
| Blood | 150 |
This table is interactive and can be sorted by clicking on the column headers.
Assessment of Radiochemical Purity, Radionuclidic Purity, and Stability
Determination of Radiochemical Purity and Impurity Profiling
Radiochemical purity is a critical parameter that defines the proportion of the total radioactivity in a sample that is present in the desired chemical form of [¹⁴C]benzene. wikipedia.org Impurities can arise from the synthetic process or from the degradation of the compound over time. The presence of radiochemical impurities can lead to erroneous results in experimental studies.
Radio-HPLC is the most widely used technique for determining the radiochemical purity of [¹⁴C]benzene and its derivatives. nist.gov The method allows for the separation of the parent compound from any radioactive impurities, and the relative peak areas in the radiochromatogram are used to calculate the radiochemical purity. A radiochemical purity of greater than 95% is generally required for in vivo studies. nist.gov
Impurity profiling involves the identification and quantification of any radiochemical impurities present in the sample. This is often achieved by comparing the retention times of the impurity peaks with those of known potential byproducts of the synthesis. Mass spectrometry coupled with Radio-HPLC can be used to elucidate the structure of unknown impurities.
Table 4: Example of Radiochemical Purity Assessment of [¹⁴C]Benzene by Radio-HPLC
| Component | Retention Time (min) | Peak Area (%) |
|---|---|---|
| [¹⁴C]Benzene | 10.2 | 98.5 |
| Impurity 1 | 8.7 | 1.1 |
This table is interactive and can be sorted by clicking on the column headers.
Assessment of Radionuclidic Purity
Radionuclidic purity is defined as the proportion of the total radioactivity in a sample that is due to the specified radionuclide, in this case, carbon-14. uspnf.com Radionuclidic impurities are other radioactive isotopes that may be present as a result of the production process of ¹⁴C.
Since carbon-14 is a pure beta emitter, it does not emit gamma rays, and therefore, gamma spectroscopy is not a suitable method for determining its radionuclidic purity. nrc.gov The primary technique for assessing the radionuclidic purity of ¹⁴C-labeled compounds is Liquid Scintillation Counting (LSC). revvity.com
By analyzing the energy spectrum of the beta emissions obtained from an LSC instrument, it is possible to identify the presence of other beta-emitting radionuclides. Each beta-emitting isotope has a characteristic energy spectrum, and the presence of unexpected peaks or a distorted spectrum can indicate the presence of a radionuclidic impurity. Modern liquid scintillation counters are equipped with multichannel analyzers that can generate detailed energy spectra.
Furthermore, advanced LSC systems with pulse shape analysis can distinguish between alpha and beta radiation, allowing for the detection of any alpha-emitting impurities. nih.gov For high-energy beta-emitting impurities, Cherenkov counting can also be employed, where the sample is counted in an aqueous solution without a scintillator. wikipedia.org The radionuclidic purity is confirmed by ensuring that the measured energy spectrum corresponds to the known spectrum of ¹⁴C and is free from signals of other radionuclides.
Investigation of Self-Radiolysis and Stability During Storage
Carbon-14 labeled compounds, including benzene, are susceptible to decomposition over time due to the energy released from their own radioactive decay, a process known as self-radiolysis or autodecomposition. researchgate.netiaea.org This phenomenon leads to the formation of radiochemical impurities, which can compromise experimental results. Consequently, investigating the stability of [¹⁴C]Benzene during storage is crucial for ensuring its radiochemical purity. iaea.org
The primary effect of self-radiolysis is the reduction of the compound's radiochemical purity, which is defined as the proportion of the total radioactivity present in the specific chemical form of benzene. iaea.org The energy emitted by the β-particles from ¹⁴C decay can cause covalent bond cleavage, leading to the formation of degradation by-products. nih.gov For instance, benzene labeled with multiple carbon-14 atoms has a tendency to polymerize spontaneously. researchgate.netnih.govacs.org
Several factors influence the rate of self-radiolysis:
Specific Activity: A higher specific activity (greater proportion of ¹⁴C atoms) results in a higher radiation dose to the material, thereby accelerating decomposition. slideshare.netalmacgroup.com Solids with high specific activity (e.g., 50-60 mCi/mmol) are generally less stable than those with lower specific activity. almacgroup.com
Storage Conditions: Temperature, light, and the presence of oxygen can significantly impact stability. almacgroup.comopenmedscience.com To minimize degradation, [¹⁴C]Benzene is typically stored at low temperatures (often -20°C or below), protected from light, and sometimes under an inert atmosphere like nitrogen or argon. openmedscience.comopenmedscience.com
Physical State and Solvent: The physical state (solid vs. solution) and the choice of solvent are important. Water can produce reactive radicals when irradiated, while certain organic solvents, such as benzene itself or ethanol (B145695), can sometimes offer a protective effect by absorbing some of the radiation energy. slideshare.net
The stability of [¹⁴C]Benzene is monitored over time by analyzing its radiochemical purity. The most common technique for this is High-Performance Liquid Chromatography (HPLC) coupled with a radiometric detector (radio-HPLC). openmedscience.comselcia.com This method separates the parent [¹⁴C]Benzene from any radioactive impurities, allowing for their quantification. A Certificate of Analysis accompanying the compound will typically specify the radiochemical purity as determined by radio-HPLC or radio-Thin Layer Chromatography (radio-TLC). selcia.com
| Factor | Effect on Stability | Recommended Practice for Mitigation | Reference |
|---|---|---|---|
| Specific Activity | Higher specific activity increases the rate of decomposition. | Use the lowest specific activity suitable for the experiment. Isotopic dilution with unlabeled benzene can enhance stability. | slideshare.netalmacgroup.com |
| Temperature | Higher temperatures accelerate chemical degradation and radical formation. | Store at low temperatures, typically ≤ -20°C. | almacgroup.comopenmedscience.com |
| Light | Exposure to light, particularly UV, can induce photochemical degradation. | Store in amber vials or otherwise protect from light. | openmedscience.comopenmedscience.com |
| Oxygen | Oxygen can react with radicals formed during radiolysis, leading to oxidative degradation products. | Store under an inert atmosphere (e.g., nitrogen, argon). | openmedscience.comopenmedscience.com |
| Solvent | Solvents can either stabilize the compound by absorbing radiation energy or accelerate decomposition by forming reactive radicals (e.g., water). | Choose a solvent known to be stable to radiation, such as ethanol or benzene itself. Avoid aqueous solutions for long-term storage where possible. | slideshare.net |
Quantification of Molar Activity and Specific Activity
Accurate quantification of the radioactivity in a sample of [¹⁴C]Benzene is fundamental for its use in tracer studies. This is expressed in terms of specific activity and molar activity. openmedscience.com
Specific Activity is the amount of radioactivity per unit mass of the compound. It is commonly expressed in units such as Curies per gram (Ci/g), millicuries per milligram (mCi/mg), or Becquerels per gram (Bq/g). selcia.com
Molar Activity is the amount of radioactivity per mole of the compound. It is typically expressed in Curies per mole (Ci/mol) or millicuries per millimole (mCi/mmol). openmedscience.com The theoretical maximum molar activity for a compound singly labeled with carbon-14 is approximately 62.4 mCi/mmol (2.31 GBq/mmol). nih.gov
The determination of these values involves two distinct measurements: the total radioactivity of the sample and the total mass or number of moles of the compound in the sample.
Liquid Scintillation Counting (LSC) is the most prevalent technique for measuring the radioactivity of carbon-14. openmedscience.com An aliquot of the [¹⁴C]Benzene sample is mixed with a scintillation cocktail. The β-particles emitted by ¹⁴C excite the scintillator molecules in the cocktail, which then emit photons of light. A Liquid Scintillation Counter detects these light flashes and quantifies the radioactivity. openmedscience.com
Mass Determination can be achieved through various methods:
Gravimetric Analysis: A precise measurement of the mass of a known volume of the sample. selcia.com
Spectroscopic Methods: Techniques like UV-Vis spectrophotometry can determine the concentration by measuring the absorbance at a specific wavelength and comparing it to a standard curve of unlabeled benzene.
Mass Spectrometry (MS): This technique can determine the ratio of labeled to unlabeled molecules, providing a highly accurate measure of isotopic enrichment which can be used to calculate specific activity. documentsdelivered.com
Accelerator Mass Spectrometry (AMS) is an even more sensitive technique capable of directly counting ¹⁴C atoms. openmedscience.comhidex.de It offers exceptional sensitivity, allowing for the quantification of minute amounts of [¹⁴C]Benzene, which is particularly useful in microdosing studies. openmedscience.comalmacgroup.com
| Technique | Principle | Primary Measurement | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Liquid Scintillation Counting (LSC) | Detection of photons emitted from a scintillator excited by beta particles. | Radioactivity (Disintegrations per minute) | Widely available, cost-effective, good for routine quantification. | Requires chemical and color quench correction; indirect measurement. | openmedscience.com |
| Accelerator Mass Spectrometry (AMS) | Directly counts ¹⁴C atoms by accelerating ions to high energies and separating them by mass. | Isotope ratio (¹⁴C/¹²C) | Extremely high sensitivity, requires very small sample sizes. | High cost, complex instrumentation, requires sample conversion to graphite. | openmedscience.comhidex.de |
| Mass Spectrometry (MS) with Gravimetric/Spectroscopic Analysis | Measures mass-to-charge ratio to determine molecular weight and concentration. | Mass of compound | Provides structural information and accurate mass measurement. | Radioactivity must be measured separately (e.g., by LSC). | selcia.comdocumentsdelivered.com |
Evaluation of Isotopic Fractionation in Analytical Measurements
Isotopic fractionation refers to the differential partitioning or reaction of isotopes of the same element based on their mass differences. In the case of [¹⁴C]Benzene, the ¹⁴C atom is heavier than the more abundant ¹²C atom. This mass difference can lead to slight variations in physical properties and reaction rates, a phenomenon known as the kinetic isotope effect. While often minor, this effect can be significant in certain analytical procedures and multi-step processes, potentially leading to an alteration of the ¹⁴C/¹²C ratio in the analyte versus the starting material. acs.orgcambridge.org
Fractionation can occur during various stages:
Synthesis: During the chemical synthesis of [¹⁴C]Benzene, reactions involving the cleavage of bonds to the carbon atom may proceed at slightly different rates for ¹⁴C versus ¹²C, leading to isotopic enrichment or depletion in the final product. cambridge.org
Chromatographic Separation: In techniques like HPLC or Gas Chromatography (GC), the slightly different properties of [¹⁴C]Benzene compared to [¹²C]Benzene could theoretically lead to minute differences in retention times, although this effect is generally negligible in standard analytical separations.
Phase Partitioning: Processes involving partitioning between two phases, such as liquid-liquid extraction or sorption to a solid phase, can result in minor isotopic fractionation. nih.gov Studies on benzene partitioning between water and organic sorbents have shown that while the effect is often small, it can become cumulative and significant after multiple successive steps. nih.gov
The evaluation of isotopic fractionation often involves the use of stable isotope analysis as a proxy. By precisely measuring the ratio of the stable isotopes ¹³C/¹²C using Isotope Ratio Mass Spectrometry (IRMS), researchers can model and correct for the fractionation affecting ¹⁴C. This is a standard practice in fields like radiocarbon dating, where benzene synthesis from a sample is a common preparation step. cambridge.orgresearchgate.net For most tracer studies using commercially prepared [¹⁴C]Benzene of high purity, fractionation during routine analytical measurements like HPLC is not considered a significant source of error. However, it is a critical factor to consider in high-precision studies or when the compound undergoes extensive chemical or physical transformations. aminer.cn
Applications of Carbon 14 Labeled Benzene in Academic Research
Mechanistic Organic Chemistry and Reaction Pathway Elucidation
The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing unambiguous evidence for reaction pathways that would otherwise be theoretical. Carbon-14 (B1195169) labeled benzene (B151609) has been instrumental in elucidating the intricate steps of various organic reactions.
Investigation of Complex Reaction Mechanisms (e.g., Rearrangements, Catalytic Processes)
By incorporating a 14C label into the benzene ring or its substituents, chemists can track the movement of specific carbon atoms throughout a reaction, confirming or refuting proposed mechanisms.
One classic example is the study of the Friedel–Crafts alkylation . Research involving the reaction of benzene with β-14C-ethyl iodide revealed that the resulting ethylbenzene (B125841) contained the carbon-14 label in both the α and β positions of the ethyl group. This isotopic scrambling provided clear evidence for a rearrangement mechanism occurring during the reaction. The initial formation of a primary carbocation is followed by a hydride shift to form a more stable secondary carbocation, leading to the observed distribution of the radiolabel.
Another significant application is in understanding pericyclic reactions , such as the Claisen rearrangement . In studies of the rearrangement of allyl phenyl ether, the allyl group was labeled with 14C at the γ-carbon. Analysis of the product, o-allylphenol, showed that the 14C label was now attached to the aromatic ring, confirming the concerted, cyclic transition state predicted by the Woodward-Hoffmann rules.
In the realm of catalytic processes , 14C-labeled benzene has been employed to investigate reaction mechanisms on catalyst surfaces. For instance, in studies of the catalytic oxidation of benzene over various metal oxide catalysts, labeled benzene helps to trace the pathway from the initial adsorption on the catalyst surface to the formation of various oxidation products, including maleic anhydride (B1165640) and, ultimately, carbon dioxide. These tracer studies are crucial for understanding catalyst activity, selectivity, and deactivation mechanisms. For example, research on the heterogeneous combustion of benzene on a Rh(111) surface has utilized isotopic labeling to understand the kinetics and dynamics of CO and CO2 production. cdc.gov
Exploration of Isotopic Kinetic Effects
The substitution of a carbon-12 atom with a heavier carbon-14 atom can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE) . The C-14 bond has a lower zero-point vibrational energy than the C-12 bond, requiring more energy to break. Consequently, reactions where a C-H or C-C bond to the labeled carbon is broken in the rate-determining step will proceed more slowly for the 14C-labeled compound.
The magnitude of the KIE (k12/k14) provides valuable information about the transition state of the rate-determining step. A significant primary KIE (typically >1.05 for 14C) indicates that the bond to the isotopic carbon is being broken in this step.
A notable example is the measurement of the carbon kinetic isotope effect for the gas-phase reaction of benzene with hydroxyl (OH) radicals. In one study, the KIE for this reaction at 296 ± 4 K was determined to be 1.00753 ± 0.00050. nih.gov This small but measurable KIE provides insight into the atmospheric processing of aromatic hydrocarbons.
While many foundational KIE studies in aromatic chemistry have utilized deuterium (B1214612) labeling due to the larger mass difference and more pronounced effect, the principles are directly applicable to carbon-14. For instance, studies on the sulfonation of benzene using deuterated benzene have shown a primary kinetic isotope effect, indicating that the C-H bond is broken in the rate-determining step. Similar studies with 14C-labeled benzene would be expected to show a smaller but still significant KIE, confirming the mechanism of electrophilic aromatic substitution.
| Reaction | Isotope Used | Observed Effect | Mechanistic Implication |
| Friedel-Crafts Alkylation | β-14C-ethyl iodide | Isotopic scrambling in the ethylbenzene product | Evidence for carbocation rearrangement |
| Claisen Rearrangement | γ-14C-allyl phenyl ether | 14C label moves to the aromatic ring | Confirms the concerted, cyclic transition state |
| Reaction with OH radicals | 14C-benzene | KIE (k12/k14) of 1.00753 ± 0.00050 | Insight into the transition state of atmospheric oxidation |
| Sulfonation | Deuterated Benzene | Primary kinetic isotope effect | C-H bond breaking is the rate-determining step |
Environmental Fate and Transport Studies
Understanding how benzene behaves in the environment is crucial for assessing its risks and developing remediation strategies. Carbon-14 labeled benzene is an essential tool in these studies, allowing for the sensitive and quantitative tracking of its movement and transformation in various environmental compartments.
Elucidation of Biodegradation and Mineralization Pathways in Environmental Matrices (e.g., soil, water, sediment, microbial consortia)
The ultimate fate of organic pollutants in the environment is often their conversion to inorganic compounds, a process known as mineralization . By using uniformly ring-labeled [14C]benzene, researchers can trace the conversion of the benzene ring to 14CO2, providing definitive proof of biodegradation.
Numerous studies have utilized this technique to investigate benzene biodegradation in different environments. For example, research on a petroleum-contaminated aquifer demonstrated that indigenous microbial consortia could mineralize [14C]benzene to 14CO2 under anaerobic conditions. nih.gov Similarly, studies with halophilic and halotolerant bacteria have shown the conversion of [14C]benzene to 14CO2, indicating the potential for bioremediation in saline environments. nih.govresearchgate.net
These tracer studies are critical for determining biodegradation rates and understanding the influence of environmental factors such as oxygen levels, nutrient availability, and the presence of other pollutants. For instance, in one study, roughly 46% of the added radiolabeled benzene was converted to 14CO2 in four weeks by a halophilic enrichment culture. nih.gov
Assessment of Bioaccumulation and Biotransformation in Non-human Organisms (e.g., aquatic invertebrates, plants, microorganisms)
Bioaccumulation refers to the uptake and concentration of a chemical in an organism from the surrounding environment. eeer.orgBiotransformation involves the metabolic conversion of a compound within an organism. Carbon-14 labeled benzene allows for the precise measurement of both processes.
Studies on aquatic organisms have used [14C]benzene to determine bioconcentration factors (BCFs), which quantify the extent of bioaccumulation. For example, the BCF of benzene in the fish species Leuciscus idus melanotus was found to be less than 10 when exposed to 14C-labeled benzene. eeer.org This indicates a low potential for bioaccumulation in this species.
In plants, 14C-labeled benzene has been used to study uptake from soil and subsequent biotransformation. Research with alfalfa plants in a controlled environment showed that while there was some uptake of the 14C label into the roots and shoots, the majority of the radiolabel was either volatilized or mineralized in the soil. acs.org This suggests that phytoremediation may be a viable strategy for benzene-contaminated soils, primarily through enhanced microbial degradation in the rhizosphere.
Microorganisms not only mineralize benzene but can also biotransform it into other organic compounds. Studies using 14C-labeled benzene have identified various metabolites, providing insights into the metabolic pathways involved in its degradation. cdc.gov
Analysis of Sorption, Volatilization, and Dissipation Processes in Environmental Systems
Carbon-14 labeled benzene is used to quantify the distribution of benzene between soil/sediment, water, and air. In laboratory studies, soil or sediment is incubated with [14C]benzene, and the amount of radioactivity remaining in the solid phase, the aqueous phase, and trapped from the headspace is measured over time.
Research has shown that benzene has a high tendency to volatilize from soil and water surfaces. nih.gov Its sorption to soil is largely dependent on the organic carbon content of the soil. frontiersin.org Studies using 14C-labeled monochlorobenzene, a related compound, in a closed aerated laboratory system allowed for the clear differentiation between volatilization and mineralization by separately trapping volatilized 14C-compounds and 14CO2. researchgate.net Such mass balance studies are crucial for developing accurate models of benzene's environmental fate and transport.
| Environmental Process | Matrix | Key Findings from 14C-Benzene Studies |
| Biodegradation/ | Soil, Water, | Demonstrates conversion of benzene to CO2 by microbial communities under aerobic and anaerobic conditions. nih.govnih.govnih.gov |
| Mineralization | Sediment | Quantifies mineralization rates and the influence of environmental factors. nih.govnih.gov |
| Bioaccumulation | Aquatic Organisms | Determines bioconcentration factors (BCFs), indicating low to moderate accumulation potential in fish. eeer.org |
| Biotransformation | Plants, | Traces uptake, translocation, and metabolic breakdown within organisms. cdc.govacs.org |
| Microorganisms | ||
| Sorption | Soil, Sediment | Shows that sorption is primarily controlled by the organic carbon content of the soil. frontiersin.org |
| Volatilization | Soil, Water | Confirms that volatilization is a significant dissipation pathway for benzene from surfaces. acs.orgnih.gov |
| Dissipation | Environmental | Allows for mass balance assessments to account for all transformation and transport processes. acs.orgresearchgate.net |
| Systems |
Characterization of Non-Extractable Residues (NERs) Formation
The use of ¹⁴C-labeled benzene has been instrumental in studying the formation of non-extractable residues (NERs), also known as bound residues, in soil and plants. nih.gov NERs are chemical residues that cannot be extracted from a sample matrix using conventional organic solvents. nih.gov The quantification of these residues is only possible by using ¹⁴C-labeled parent compounds. nih.govknoell.com
Outdoor experiments conducted with various ¹⁴C-labeled chlorobenzenes and benzene in soil-crop systems have revealed that the formation rate of bound residues is linked to the chemical stability of the molecule. nih.gov Specifically, the rate of NER formation, when expressed as a percentage of the total residue, tends to decrease as the number of chlorine atoms in the molecule increases. nih.gov
The persistence of these bound residues is a key area of investigation. Over time, the proportion of bound residues relative to the total residue in a sample tends to increase, which suggests that NERs are more persistent than the original compounds and their soluble metabolites. nih.gov However, benzene appears to be an exception to this general trend. nih.gov The degradation of bound residues in soil is a very slow process, often not significantly exceeding their reformation from the parent compound within a single growing season. nih.gov
Studies comparing different plant species have shown variations in NER accumulation. For instance, cress plants generally contain fewer bound residues than barley plants, although benzene again presents an exception to this observation. nih.gov Bound residues have also been detected in deeper soil layers, with the ratio of bound to extractable residues not differing significantly between different soil depths. nih.gov
Tracing of Pyrogenic Carbon Sources via Benzene Polycarboxylic Acids (BPCAs)
Carbon-14 labeling is integral to the benzene polycarboxylic acid (BPCA) method, a technique used to detect, characterize, and quantify pyrogenic carbon (PyC), also known as black carbon. nih.govresearchgate.netplos.org PyC is the carbon-rich residue from the incomplete combustion of biomass and fossil fuels. nih.govplos.orgnih.gov The BPCA method involves the chemical digestion of PyC's condensed aromatic structures into individual BPCA molecules, which can then be analyzed. researchgate.netplos.org This allows for the simultaneous assessment of PyC's characteristics, quantity, and isotopic composition, including its ¹⁴C age. nih.govresearchgate.net
This molecular marker approach is applicable to a wide array of environmental samples and can detect PyC across a broad combustion continuum, from slightly charred biomass to high-temperature chars and soot. nih.govresearchgate.net By analyzing the ¹⁴C content of the resulting BPCAs, researchers can trace the sources and age of pyrogenic carbon in various environments. nih.govresearchgate.net For example, studies of dark alluvial deposits have used BPCA analysis to reveal a wide range of PyC concentrations and ¹⁴C ages. researchgate.net In some watersheds, BPCA concentrations in these deposits were observed to increase with the ¹⁴C age of the deposit, suggesting that PyC is preferentially preserved over other forms of organic matter. researchgate.net
Biochemical and Metabolic Pathway Elucidation in Non-Human Biological Systems
Studies in Plant Metabolism (e.g., formation of volatile and non-volatile metabolites)
Research using ¹⁴C-labeled benzene has provided insights into how plants metabolize this aromatic hydrocarbon. In studies with avocado fruit, both ring-labeled [¹⁴C]benzene and [¹⁴C]toluene were shown to be metabolized into a series of non-volatile compounds. avocadosource.com The distribution of these metabolites was similar for both hydrocarbons and resembled the metabolic pattern observed for ethylene. avocadosource.com A small but significant amount of the hydrocarbons was also metabolized to ¹⁴CO₂. avocadosource.com These findings demonstrate that even relatively inert hydrocarbons like benzene can be transformed by plant tissues. avocadosource.com
Investigations in Microbial Metabolism (e.g., anaerobic oxidation, gene identification for degradation pathways)
The use of [¹⁴C]benzene has been fundamental in elucidating the mechanisms of anaerobic benzene degradation by microorganisms. scispace.comasm.orgnih.gov In the absence of oxygen, certain microbes can use alternative electron acceptors to break down the stable benzene ring. scispace.comasm.orgnih.govnih.gov
Studies on the hyperthermophilic archaeon Ferroglobus placidus demonstrated that it can grow using benzene as the sole electron donor and Fe(III) as the electron acceptor. scispace.comasm.orgnih.gov Experiments using [¹⁴C]benzene confirmed its complete oxidation to [¹⁴C]carbon dioxide. scispace.comasm.orgnih.gov A key finding from this research was the production of [¹⁴C]benzoate from [¹⁴C]benzene, suggesting that carboxylation is a crucial initial step in the anaerobic degradation pathway for this organism. scispace.comasm.orgnih.gov This was further supported by gene transcript analysis, which showed increased expression of genes for anaerobic benzoate (B1203000) degradation during growth on benzene. scispace.comasm.orgnih.gov
Similarly, research on Geobacter metallireducens has utilized [¹⁴C]benzene to identify genes specifically required for its metabolism. frontiersin.orgnih.gov By comparing gene expression in cells metabolizing benzene versus those metabolizing phenol (B47542), researchers identified several genes with higher transcript abundance during benzene metabolism. frontiersin.org Subsequent experiments involving gene deletions and cell suspensions metabolizing [¹⁴C]benzene and [¹⁴C]phenol confirmed that two specific genes, Gmet_0231 and Gmet_0232, are essential for the initial steps of benzene metabolism but not for phenol metabolism in this bacterium. frontiersin.orgnih.gov
Metagenomic studies of polluted groundwater have also helped identify microorganisms and metabolic pathways involved in benzene degradation. nih.gov These studies have revealed the presence of genes associated with both aerobic and anaerobic degradation pathways, highlighting the diversity of microbial strategies for breaking down benzene. nih.govfrontiersin.org The identification of a functional gene, abcA, presumed to catalyze anaerobic benzene carboxylation in Thermincola species, is another significant advancement made possible by these research approaches. biorxiv.org
Analysis of Metabolic Transformation and Distribution in Animal Models (excluding human clinical trials)
Carbon-14 labeled benzene is extensively used to study the absorption, distribution, metabolism, and excretion (ADME) of benzene in various animal models. oup.comnih.govopenalex.orgresearchgate.netcdc.gov These studies provide critical data on how the compound and its metabolites behave in a biological system.
In B6C3F1 mice, [¹⁴C]-benzene administered intraperitoneally was rapidly distributed throughout the body. oup.com The highest concentrations of ¹⁴C-benzene equivalents were found in the liver and kidney, followed by the lung, blood, and bone marrow. oup.com Clearance from the tissues was also rapid, with only a small fraction (5–12%) of the peak concentration remaining after 24 hours. oup.com However, levels in the liver and kidney remained about 10-fold greater than in other tissues at this time point. oup.com
The formation of DNA and protein adducts, which are reactive metabolites of benzene covalently bound to these macromolecules, has also been quantified using [¹⁴C]-benzene. oup.comnih.govnih.gov In mice, liver DNA adduct levels peaked within 0.5 hours of exposure, whereas bone marrow DNA adducts peaked much later, at 12–24 hours. oup.com This difference in timing highlights the complex toxicokinetics of benzene and its metabolites.
Studies in rats using ¹⁴C-labeled p-dichlorobenzene showed that after repeated exposures, the highest concentrations of radioactivity were found in fat, kidneys, liver, and lungs. nih.gov The majority of the excreted radioactivity was found in the urine, primarily as sulfate (B86663) and glucuronide conjugates of 2,5-dichlorophenol. nih.gov
Research in young coho salmon demonstrated that the accumulation of ¹⁴C in key organs like the liver and brain increased in the order of benzene < naphthalene (B1677914) < anthracene, indicating differences in the bioavailability and/or metabolic handling of these aromatic hydrocarbons. epa.govnih.gov
The following table summarizes the distribution of ¹⁴C-benzene equivalents in the tissues of B6C3F1 mice at various time points after a single intraperitoneal dose.
Data derived from tissue distribution studies in B6C3F1 mice. oup.com
Assessment of Target Turnover in Biological Systems
A significant application of ¹⁴C-labeled benzene is in the assessment of covalent binding to biological macromolecules, which provides a measure of target interaction and turnover. oup.comnih.govnih.gov When benzene is metabolized, it forms reactive electrophilic intermediates that can bind to nucleophilic sites on DNA and proteins, forming adducts. oup.comnih.govwho.int The use of radiolabeled benzene allows for the precise quantification of these adducts, offering a direct measure of the dose of reactive metabolites reaching and reacting with critical cellular targets. oup.com
For example, studies in mice have shown that protein adduct levels were 9- to 43-fold greater than DNA adduct levels, indicating that proteins are a major target for reactive benzene metabolites. oup.com Research using rat liver mitoplasts incubated with [¹⁴C]benzene after labeling DNA with tritium (B154650) ([³H]) confirmed the covalent binding of benzene metabolites to DNA. nih.gov Subsequent analysis revealed the formation of at least seven different adducts with deoxyguanosine and one with deoxyadenine. nih.gov By tracking the formation and removal of these ¹⁴C-labeled adducts over time, scientists can study the dynamics of DNA and protein damage and repair, providing insights into the turnover rates of these biological targets in the presence of a xenobiotic challenge.
The following table shows a comparison of DNA adduct levels in the liver and bone marrow of mice at different times after exposure to [¹⁴C]-benzene.
Data comparing the timing of peak DNA adduct formation in different tissues. oup.comnih.gov
Role as a Precursor in the Synthesis of Other Carbon-14 Labeled Compounds
Benzene labeled with carbon-14 ([14C]Benzene) serves as a fundamental starting material in the synthesis of a wide array of more complex radiolabeled molecules. Its aromatic ring is a versatile scaffold that can be chemically modified through numerous reactions, allowing for the incorporation of the carbon-14 isotope into specific positions within a target molecule. This capability is crucial for tracing the metabolic fate of compounds in non-clinical pharmaceutical and agrochemical research.
The synthesis of complex molecules for pharmaceutical and agrochemical studies often begins with simple, commercially available [14C]-labeled precursors, with benzene being a key example. The primary goal is to place the carbon-14 label in a metabolically stable position within the target molecule to ensure that the label is not lost during biological processing. pharmaron.com This allows researchers to accurately track the absorption, distribution, metabolism, and excretion (ADME) of a potential new drug or agrochemical. wuxiapptec.comcontractpharma.com
For instance, uniformly labeled [14C]aniline, which can be derived from [14C]benzene, has been used as a starting material for the synthesis of various sulfonamide antibiotics. nih.gov The process involves several key chemical transformations, such as acetylation, chlorosulfonation, and condensation with amino heterocycles, to build the final complex antibiotic structure with the carbon-14 label integrated within its core phenyl ring. nih.gov This enables detailed environmental fate studies, tracking the transformation and bioaccumulation of these antibiotics in soil and water systems. nih.gov
The versatility of [14C]benzene as a precursor is highlighted by its use in creating a variety of essential labeled intermediates beyond aniline. These intermediates, such as [14C]phenol, [14C]nitrobenzene, and [14C]cyclohexane, serve as foundational building blocks for a diverse range of more complex structures, including polymers like PET and synthetic fibers like nylon. drpress.org
Below is an interactive table summarizing examples of complex molecules synthesized using [14C]benzene derivatives.
| Precursor | Key Reaction Steps | Final Labeled Product Class | Research Application |
|---|---|---|---|
| [phenyl-ring-14C]Aniline | Acetylation, Chlorosulfonation, Condensation | Sulfonamide Antibiotics (e.g., Sulfamethoxazole, Sulfadiazine) | Environmental fate and transformation studies nih.gov |
| [14C]Benzene | Hydrogenation | [14C]Cyclohexane | Precursor for Adipic Acid (Nylon synthesis) drpress.org |
| [14C]Benzene | Various (e.g., Friedel-Crafts) | [14C]Terephthalic Acid (TPA) | Precursor for PET polymer synthesis drpress.org |
Beyond the direct synthesis of a final target molecule, [14C]benzene is instrumental in creating advanced labeled chemical scaffolds. nih.gov These scaffolds are intermediate molecules that contain the carbon-14 label within a core structure, which can then be further elaborated in various ways to produce a library of related compounds. This approach is highly efficient for drug discovery and development, as it allows for the rapid synthesis of multiple analogs of a lead compound for structure-activity relationship (SAR) studies.
The strategy often involves incorporating the radioactivity at an early stage of the synthesis, starting from a basic source like Ba[14C]CO3, and converting it into a versatile building block like [14C]benzene. nih.govacs.org This labeled scaffold is then carried through a series of consecutive steps to build the desired molecular complexity. nih.govacs.org For example, the [14C]phenyl ring from benzene can be the central component of a scaffold used to synthesize various heterocycles, such as pyridines, quinolines, and benzazepines, which are common structures in pharmaceuticals. nih.gov
Transition metal-mediated cross-coupling reactions are a powerful tool in this context, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.gov A [14C]benzene-derived scaffold, such as a labeled aryl halide or boronic acid, can be coupled with various partners to quickly generate a diverse set of labeled molecules for screening. This modular approach streamlines the production of radiotracers and accelerates research in pharmaceutical and agrochemical development. acs.org
Geochronological and Environmental Tracing Applications
One of the most significant applications of benzene synthesis outside of synthetic chemistry is in the field of radiocarbon dating. The technique relies on measuring the residual amount of carbon-14 in ancient organic materials to determine their age.
In conventional radiocarbon dating that uses liquid scintillation counting (LSC), the carbon from the sample must be converted into a form suitable for measurement. benzene-line.com Benzene is the preferred medium for this purpose because it is an excellent solvent for the scintillators used in LSC and is composed of 92.3% carbon, maximizing the amount of sample carbon in the counting vial. cambridge.org
The process of converting a sample's carbon into benzene is a multi-step chemical procedure performed in a specialized vacuum line. researchgate.netiaea.org The key stages are outlined below:
Combustion/Acid Hydrolysis: The organic or inorganic sample material (e.g., charcoal, wood, shells) is first combusted in a pure oxygen environment to convert all its carbon into carbon dioxide (CO2). bsip.res.in For carbonate samples like shells, acid hydrolysis is used to release CO2. researchgate.net
Lithium Carbide Formation: The purified CO2 is then reacted with molten lithium metal at high temperatures (around 700°C) in the absence of air. researchgate.netiaea.org This reaction produces lithium carbide (Li2C2).
Acetylene (B1199291) Generation: The lithium carbide is cooled and then carefully hydrolyzed by adding distilled, tritium-free water. This reaction generates acetylene gas (C2H2). researchgate.net
Trimerization to Benzene: Finally, the purified acetylene gas is passed over a chromium-activated silica-alumina or similar catalyst, which trimerizes it into benzene (C6H6). researchgate.net This synthesized benzene, now containing the carbon from the original sample, is collected via cryogenic trapping. benzene-line.com
The entire process is meticulously controlled to ensure high chemical yields (often exceeding 95%) and to prevent contamination from modern carbon sources, which would skew the dating results. researchgate.net
Once the [14C]benzene is synthesized, it is mixed with a scintillation cocktail (containing fluors like PPO and POPOP) in a low-potassium glass or Teflon vial. cambridge.orgcambridge.org The vial is then placed in a liquid scintillation counter. The beta particles emitted by the decay of carbon-14 atoms excite the scintillator molecules, which in turn emit photons of light. The counter detects these light pulses, and their rate is proportional to the amount of carbon-14 remaining in the sample. This data is then used to calculate the conventional radiocarbon age of the material. researchgate.net
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1. Combustion | Sample Carbon (C), Oxygen (O2) | Carbon Dioxide (CO2) | Convert sample carbon into a gaseous form. bsip.res.in |
| 2. Carbide Formation | Carbon Dioxide (CO2), Lithium (Li) | Lithium Carbide (Li2C2) | Trap carbon in a solid, reactive form. iaea.org |
| 3. Hydrolysis | Lithium Carbide (Li2C2), Water (H2O) | Acetylene (C2H2) | Generate a gaseous precursor for benzene. researchgate.net |
| 4. Trimerization | Acetylene (C2H2) | Benzene (C6H6) | Synthesize the final counting medium for LSC. researchgate.net |
Future Directions and Advanced Research Perspectives
Continued Development of Highly Efficient and Sustainable Radiosynthesis Routes
Furthermore, there is a growing emphasis on "green chemistry" principles in radiosynthesis. This includes the development of catalytic methods that can utilize simple and abundant ¹⁴C sources like [¹⁴C]carbon dioxide ([¹⁴C]CO₂) and [¹⁴C]carbon monoxide ([¹⁴C]CO) more effectively. acs.org For instance, palladium-catalyzed carbonylation reactions using [¹⁴C]CO are being refined to allow for the efficient incorporation of the radiolabel under mild conditions. acs.org
Biocatalytic methods, employing enzymes to perform specific transformations, also represent a sustainable frontier. Enzymatic reactions can offer high selectivity and efficiency in one-pot procedures, reducing the need for harsh reagents and multiple purification steps. nih.gov
| Radiosynthesis Strategy | Key Advantages |
| Late-Stage Labeling | Reduces radioactive waste, shortens synthesis time, increases overall efficiency. |
| Carbon Isotope Exchange (CIE) | Enables direct labeling of the final compound, avoids complex precursor synthesis. |
| Green Catalytic Methods | Utilizes simple ¹⁴C sources ([¹⁴C]CO₂, [¹⁴C]CO), often under milder reaction conditions. |
| Biocatalysis | High selectivity, cost-effective for complex molecules, environmentally friendly. |
Integration with Advanced Spectroscopic and Multi-Modal Imaging Techniques
The integration of [¹⁴C]benzene with advanced analytical techniques is set to revolutionize its application in biological and environmental studies. While traditional methods like liquid scintillation counting provide quantitative data, they lack spatial information.
Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique that provides a detailed visual map of the distribution of ¹⁴C-labeled compounds in an entire animal subject over time. acs.orgnih.gov Future advancements in QWBA will likely involve higher resolution imaging and more sophisticated data analysis to provide more precise pharmacokinetic models. QWBA is crucial for assessing tissue distribution, identifying potential sites of accumulation, and is used for human radiation dosimetry calculations prior to clinical studies. openmedscience.comacs.org
Accelerator Mass Spectrometry (AMS) offers unparalleled sensitivity for detecting ultra-low levels of carbon-14 (B1195169). openmedscience.com This allows for "microdosing" studies in humans, where a tiny, pharmacologically inactive dose of a ¹⁴C-labeled drug is administered to study its absorption, distribution, metabolism, and excretion (ADME) profile with minimal radiation exposure. openmedscience.com The coupling of separation techniques like HPLC with AMS allows for real-time analysis of metabolites. isotope.com
The exploration of combining ¹⁴C detection with other spectroscopic methods is also a promising avenue. For instance, while challenging, the potential to correlate radiometric data with techniques like Raman spectroscopy could provide both quantitative and structural information simultaneously. Isotopic substitution, including with carbon-13, has been shown to shift Raman spectral bands, suggesting that in specific applications, a multi-modal approach could be developed to track the structural transformations of [¹⁴C]benzene-derived molecules in complex environments. acs.org
| Technique | Key Feature | Future Perspective |
| Quantitative Whole-Body Autoradiography (QWBA) | Visualizes and quantifies radioactivity distribution in whole-body sections. acs.orgnih.gov | Higher resolution imaging, advanced pharmacokinetic modeling. |
| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive detection of ¹⁴C, enabling human microdosing studies. openmedscience.com | Increased throughput and integration with real-time separation techniques. isotope.com |
| Multi-Modal Approaches (e.g., with Raman Spectroscopy) | Potential to combine quantitative tracking with structural information. | Development of correlative imaging platforms for complex systems. |
Computational Chemistry and Isotopic Modeling for Predictive Research
Computational chemistry and isotopic modeling are emerging as indispensable tools for guiding the synthesis and predicting the behavior of [¹⁴C]benzene and its derivatives. These theoretical approaches can save considerable time and resources by modeling reaction pathways and predicting outcomes before any laboratory work is undertaken.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the molecular and electronic structures of molecules. nih.gov In the context of radiosynthesis, DFT calculations can be used to predict the reactivity of different positions on a benzene (B151609) ring, helping to design more efficient and selective labeling strategies. acs.org It can also be used to model the transition states of reactions, providing insights into reaction mechanisms and helping to optimize conditions for higher yields. acs.org
Furthermore, computational models are being developed to predict the stability of radiolabeled compounds. openmedscience.com By analyzing the electronic environment of the carbon-14 atom within a molecule, these models can identify positions that are more or less susceptible to radiolysis (decomposition due to self-irradiation) or metabolic cleavage. nih.govopenmedscience.com This predictive capability is crucial for ensuring the integrity of the radiotracer throughout the duration of a study.
Isotopic modeling is also used to calculate Kinetic Isotope Effects (KIEs) . The substitution of a ¹²C atom with a ¹⁴C atom can slightly alter the rate of a chemical reaction. While the KIE for carbon-14 is generally minor, understanding and predicting it through computational methods can provide deep insights into reaction mechanisms, particularly in enzymatic reactions. nih.gov
| Computational Approach | Application in [¹⁴C]Benzene Research |
| Density Functional Theory (DFT) | Predicts reaction pathways and transition states for radiosynthesis; models electronic structures. nih.govacs.org |
| Stability Modeling | Predicts the radiochemical stability of labeled compounds, identifying labile positions. openmedscience.com |
| Kinetic Isotope Effect (KIE) Modeling | Calculates the effect of isotopic substitution on reaction rates to elucidate mechanisms. nih.gov |
Exploration of Novel Applications in Emerging Scientific Disciplines
While the primary applications of [¹⁴C]benzene have been in life sciences and environmental fate studies, future research is set to explore its use in a wider range of scientific disciplines. acs.org
In materials science and polymer chemistry , [¹⁴C]benzene and its derivatives can be used as tracers to study the mechanisms of polymerization, the diffusion of molecules within polymer matrices, and the degradation of materials over time. For example, incorporating a ¹⁴C-labeled monomer into a polymer chain allows for the precise tracking of that segment's fate under various environmental stresses. nih.gov The synthesis of wholly aromatic polymers could potentially be studied using labeled precursors to understand reaction kinetics and structural formation. rsc.org
In the field of catalysis , [¹⁴C]benzene can be used as a probe to investigate the mechanisms of catalytic reactions on surfaces. By tracking the transformation of labeled benzene, researchers can elucidate reaction intermediates, identify active sites on a catalyst, and quantify reaction rates with high precision. This knowledge is vital for designing more efficient and selective catalysts for a wide range of industrial processes.
Another emerging area is in nanotechnology . Carbon-based nanomaterials, such as carbon nanotubes and graphene, are being explored for various applications, including drug delivery. [¹⁴C]benzene could be used as a starting material to synthesize labeled nanomaterials or to study the interaction and bonding of aromatic molecules to the surface of these materials. This would provide a powerful tool for understanding the biological fate and potential toxicity of these novel materials.
Q & A
Basic: What methodological considerations are critical when synthesizing carbon-14 labeled benzene for metabolic tracing studies?
Synthesis of carbon-14 labeled benzene requires isotopic incorporation at specific positions (e.g., ring or methyl groups) to track metabolic pathways. Key steps include:
- Radiolabeling via catalytic exchange or precursor synthesis (e.g., using -acetate as a carbon source).
- Purification via fractional distillation or HPLC to ensure isotopic purity (>98%).
- Validation using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) to confirm specific activity and purity .
Basic: How is carbon-14 labeled benzene utilized in quantifying covalent DNA adduct formation in vivo?
Researchers expose model organisms (e.g., rats) to -benzene vapor in controlled inhalation chambers. Post-exposure:
- DNA isolation from target tissues (e.g., liver) via enzymatic digestion and solvent extraction.
- Adduct quantification using LSC to measure radioactivity bound per mole of DNA phosphate. Controls (e.g., tritiated benzene) confirm covalent binding versus non-specific adsorption .
Advanced: What experimental controls are necessary to distinguish covalent binding from non-specific adsorption of 14C^{14}\text{C}14C-benzene metabolites in DNA adduct studies?
Critical controls include:
- Non-radioactive benzene exposure to establish baseline DNA contamination.
- Tritiated benzene controls to assess procedural losses during DNA isolation.
- Enzymatic hydrolysis of DNA to verify radioactivity retention post-digestion, confirming covalent binding .
Advanced: How can researchers resolve discrepancies in reported DNA adduct levels across studies using 14C^{14}\text{C}14C-benzene?
Discrepancies arise from variability in:
- Exposure duration/concentration : Acute vs. chronic dosing alters metabolic activation.
- Metabolic enzyme activity : Species- or strain-specific cytochrome P450 expression affects benzene metabolism.
- Statistical methods : Use multivariate regression to account for covariates (e.g., Table C-13/C-14 criteria for study design quality ).
Basic: What analytical techniques are most effective for detecting low-level 14C^{14}\text{C}14C incorporation in benzene metabolites from biological samples?
- Liquid scintillation counting (LSC) : Suitable for high-activity samples (e.g., >1.5 µCi/mole DNA phosphate).
- Accelerator mass spectrometry (AMS) : Detects trace-level (attomole sensitivity) in low-dose studies.
- HPLC-coupled LSC separates metabolites before quantification .
Advanced: What are the key parameters for optimizing isotopic purity in 14C^{14}\text{C}14C-benzene synthesis to minimize interference in pharmacokinetic studies?
- Synthetic route : Avoid side reactions that introduce unlabeled byproducts.
- Post-synthesis purification : Use preparative GC or HPLC.
- Quality control : Validate via isotopic ratio mass spectrometry (IRMS) and compare against ASTM interlaboratory standards .
Basic: How do researchers validate the specificity of 14C^{14}\text{C}14C-benzene in tracing metabolic pathways versus endogenous carbon sources?
- High-specific-activity labeling : Ensures signal-to-noise ratios >10:1.
- Background subtraction : Compare against unexposed controls.
- Metabolite profiling : Use -NMR or LC-MS to confirm labeled intermediates .
Advanced: What statistical approaches are recommended for dose-response modeling in carcinogenicity studies using 14C^{14}\text{C}14C-benzene exposure data?
- Non-linear mixed-effects models : Account for inter-individual metabolic variability.
- Bootstrap resampling : Assess confidence intervals for low-dose extrapolation.
- Benchmark dose (BMD) modeling : Aligns with EPA guidelines for hematotoxicity endpoints (refer to Table C-13/C-14 confidence ratings ).
Basic: What are the critical steps in isolating DNA from tissue samples to accurately quantify 14C^{14}\text{C}14C-benzene adducts?
- Tissue homogenization : Use lysing buffers with protease inhibitors.
- DNA precipitation : Ethanol/salt methods remove proteins and lipids.
- Solvent washes : Eliminate unbound -metabolites (e.g., phenol-chloroform extraction) .
Advanced: How do variations in hepatic metabolic enzyme activity affect the interpretation of 14C^{14}\text{C}14C-benzene distribution data across experimental models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
